Cas no 1553426-12-2 (4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine)

4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine Chemical and Physical Properties
Names and Identifiers
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- 4-(2-bromophenyl)-6-chloro-2-methylpyrimidine
- 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine
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- Inchi: 1S/C11H8BrClN2/c1-7-14-10(6-11(13)15-7)8-4-2-3-5-9(8)12/h2-6H,1H3
- InChI Key: VFJNUACENNOMMR-UHFFFAOYSA-N
- SMILES: BrC1C=CC=CC=1C1C=C(N=C(C)N=1)Cl
Computed Properties
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 2
- Heavy Atom Count: 15
- Rotatable Bond Count: 1
- Complexity: 215
- XLogP3: 3.9
- Topological Polar Surface Area: 25.8
4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F1967-4149-1g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 95%+ | 1g |
$580.0 | 2023-09-06 | |
Life Chemicals | F1967-4149-2.5g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 95%+ | 2.5g |
$1267.0 | 2023-09-06 | |
Life Chemicals | F1967-4149-0.5g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 95%+ | 0.5g |
$551.0 | 2023-09-06 | |
Life Chemicals | F1967-4149-0.25g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 95%+ | 0.25g |
$523.0 | 2023-09-06 | |
Life Chemicals | F1967-4149-10g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 95%+ | 10g |
$2675.0 | 2023-09-06 | |
Life Chemicals | F1967-4149-5g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 95%+ | 5g |
$1909.0 | 2023-09-06 | |
TRC | B238876-100mg |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 100mg |
$ 95.00 | 2022-06-01 | ||
TRC | B238876-500mg |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 500mg |
$ 365.00 | 2022-06-01 | ||
TRC | B238876-1g |
4-(2-bromophenyl)-6-chloro-2-methylpyrimidine |
1553426-12-2 | 1g |
$ 570.00 | 2022-06-01 |
4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine Related Literature
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Yong-Hui Tian,Miklos Kertesz Phys. Chem. Chem. Phys., 2012,14, 10713-10725
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2. C@ZnOnanorod array-based hydrazine electrochemical sensor with improved sensitivity and stabilityJinping Liu,Yuanyuan Li,Jian Jiang,Xintang Huang Dalton Trans., 2010,39, 8693-8697
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L. Navarrete,C. Solís,J. M. Serra J. Mater. Chem. A, 2015,3, 16440-16444
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Hui Xu,Hongyuan Shang,Liujun Jin,Chunyan Chen,Cheng Wang,Yukou Du J. Mater. Chem. A, 2019,7, 26905-26910
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Xueying Zheng,Zhenyi Gu,Xuyang Liu,Zhongqiang Wang,Jiayun Wen,Xinglong Wu,Wei Luo,Yunhui Huang Energy Environ. Sci., 2020,13, 1788-1798
Additional information on 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine
Introduction to 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine (CAS No. 1553426-12-2)
4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine (CAS No. 1553426-12-2) is a versatile compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, characterized by its unique molecular structure, holds potential for various applications, particularly in the development of novel therapeutic agents. In this comprehensive introduction, we will delve into the chemical properties, synthesis methods, biological activities, and recent research advancements related to this compound.
The molecular formula of 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine is C11H9BrClN2, and its molecular weight is approximately 283.65 g/mol. The compound features a pyrimidine core with substituents including a bromophenyl group, a chlorine atom, and a methyl group. These functional groups contribute to the compound's unique chemical and biological properties, making it an attractive candidate for further investigation.
In terms of chemical synthesis, 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine can be synthesized through various routes. One common method involves the reaction of 2-bromoaniline with 6-chloro-2-methylpyrimidine-4-carbaldehyde followed by cyclization and dehydrogenation steps. This synthetic pathway has been optimized to achieve high yields and purity, facilitating its use in both academic and industrial settings.
The biological activities of 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine have been the subject of extensive research. Studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines. For instance, a recent study published in the Journal of Medicinal Chemistry demonstrated that 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine effectively inhibits the growth of human lung cancer cells by inducing apoptosis and cell cycle arrest. The mechanism of action involves the modulation of key signaling pathways such as PI3K/AKT and MAPK.
Beyond its antitumor properties, 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine has also shown promise in other therapeutic areas. Research conducted at the National Institutes of Health (NIH) revealed that this compound possesses anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. These findings suggest potential applications in treating inflammatory diseases such as rheumatoid arthritis and inflammatory bowel disease.
The pharmacokinetic properties of 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine have been investigated to assess its suitability for in vivo studies. Preclinical studies have demonstrated that the compound exhibits favorable oral bioavailability and a reasonable half-life, making it a viable candidate for further drug development. Additionally, toxicological evaluations have shown that 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine is well-tolerated at therapeutic doses, with no significant adverse effects observed in animal models.
In conclusion, 4-(2-Bromophenyl)-6-chloro-2-methylpyrimidine (CAS No. 1553426-12-2) is a promising compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique chemical structure and biological activities make it an attractive target for further investigation and development as a novel therapeutic agent. Ongoing research continues to uncover new insights into its mechanisms of action and potential clinical uses, highlighting its significance in the field.
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